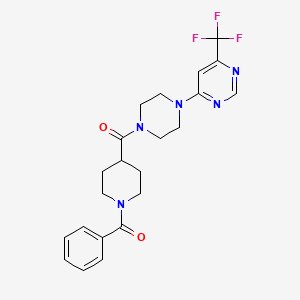

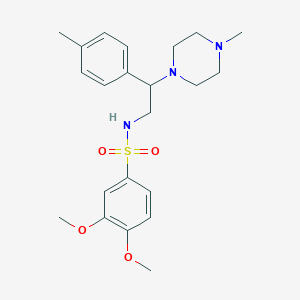

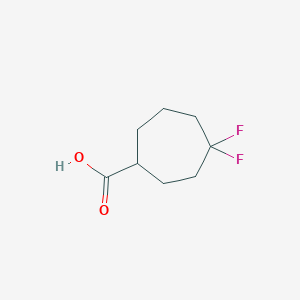

![molecular formula C21H28ClN3O5 B2504383 tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1902908-72-8](/img/structure/B2504383.png)

tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl compounds has been explored in various contexts. For instance, the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent, involved a palladium-mediated stannylation followed by iododestannylation, yielding the product with high radiochemical purity . Similarly, di-tert-butyl ethynylimidodicarbonate has been used as a synthon for β-aminoethylation of electrophiles, demonstrating its versatility in creating complex structures such as pyrrolidinoindoline alkaloids . Moreover, an optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been achieved through a one-pot process involving debenzylation and ring hydrogenation .

Molecular Structure Analysis

The molecular and crystal structures of tert-butyl compounds have been characterized using various techniques. For example, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the molecule . Additionally, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, with the molecules linked through weak intermolecular interactions and aromatic π–π stacking .

Chemical Reactions Analysis

The reactivity of tert-butyl compounds has been demonstrated in various chemical reactions. The terminal alkyne reactivity of di-tert-butyl ethynylimidodicarbonate allows for its addition to a range of organic electrophiles, leading to the formation of functionalized heterocycles and enabling a flexible approach to ethyleneamine installation . The synthesis processes often involve catalytic steps, such as palladium-catalyzed reactions, which are crucial for the formation and functionalization of the tert-butyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's stability and solubility . The crystalline properties, such as space group and unit cell parameters, provide insight into the compound's solid-state behavior . Additionally, the biological activity, such as antibacterial and anthelmintic properties, can be assessed through in vitro screening, although the activities may vary depending on the specific structure and substituents of the tert-butyl compound .

科学的研究の応用

Thermal and Thermo-oxidative Degradation Studies

Research on poly(ethylene terephthalate) and poly(butylene terephthalate) provides insights into the thermal and thermo-oxidative degradation of polymers, highlighting the stability and degradation mechanisms of similar complex molecules. This study contributes to understanding the environmental stability and degradation pathways of similar chemical compounds (Botelho et al., 2001).

Radical Acylation and Synthesis of Carbonyl-containing Compounds

Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) are used in the radical acylation of allyl ester with benzaldehyde, demonstrating the synthesis of new carbonyl-containing compounds under solvent-free and metal-free conditions. This research illustrates the broad utility of tert-butyl compounds in synthetic organic chemistry for creating diverse molecular structures with potential applications in materials science and pharmaceuticals (Sun et al., 2022).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrate the process of creating new molecules with potential biological activity. This research involves condensation reactions, spectroscopic evidences, and X-ray diffraction studies to elucidate the structure and properties of the synthesized compounds, contributing to the field of medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).

Aryloxycarbonylcarbene Complexes in Asymmetric Catalytic Cyclopropanations

Research on aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium as active intermediates in asymmetric catalytic cyclopropanations highlights the application of tert-butyl compounds in catalysis. This study provides insights into the mechanisms of catalytic reactions and the synthesis of enantioselective compounds, offering potential applications in asymmetric synthesis and pharmaceutical manufacturing (Park et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O5/c1-21(2,3)30-20(28)25-9-4-5-16(25)19(27)23-8-10-24-12-14-11-15(22)6-7-17(14)29-13-18(24)26/h6-7,11,16H,4-5,8-10,12-13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOVHHVQZVADOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

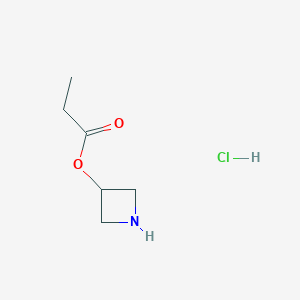

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

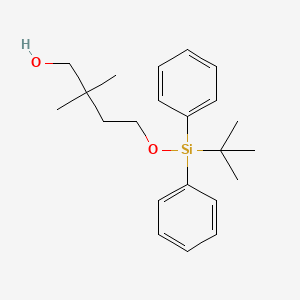

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)